molecular formula C18H21NO4 B12941345 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Katalognummer: B12941345
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: FCDNFMKNLOEYKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves cyclization reactions. One common method includes the reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl derivative . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .

Wissenschaftliche Forschungsanwendungen

2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other 2H-chromenes and their derivatives, such as:

Uniqueness

What sets 2-(Ethyl(2-methylallyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and potential .

Eigenschaften

Molekularformel

C18H21NO4

Molekulargewicht

315.4 g/mol

IUPAC-Name

[2-[ethyl(2-methylprop-2-enyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H21NO4/c1-4-19(10-13(2)3)17(20)12-23-18(21)15-9-14-7-5-6-8-16(14)22-11-15/h5-9H,2,4,10-12H2,1,3H3

InChI-Schlüssel

FCDNFMKNLOEYKY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=C)C)C(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.